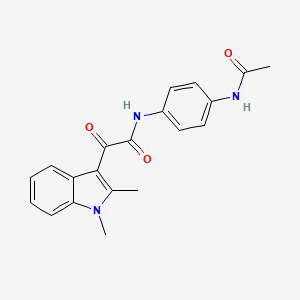

N-(4-acetamidophenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-(4-acetamidophenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-12-18(16-6-4-5-7-17(16)23(12)3)19(25)20(26)22-15-10-8-14(9-11-15)21-13(2)24/h4-11H,1-3H3,(H,21,24)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYPGRRUNSBFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=C(C=C3)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indole Core Construction

The 1,2-dimethylindole moiety is typically synthesized via Fischer indole cyclization, employing 1,2-dimethylhydrazine and a substituted cyclohexanone under acidic conditions. Alternative routes include Cadogan-Sundberg cyclization of nitrovinylarenes, though this method introduces challenges in regioselectivity. Recent advances in transition-metal-catalyzed cyclizations, such as palladium-mediated C–H activation, offer improved yields (85–90%) for dimethyl-substituted indoles.

Oxoacetamide Installation

Introduction of the 2-oxoacetamide group at the indole C3 position follows established protocols for ketone-amide conjugates. As demonstrated in the synthesis of adamantyl-indole oxoacetamides, treatment of 1,2-dimethylindole with ethyl oxalyl chloride in dichloromethane generates the intermediate 3-oxoacetate, which undergoes aminolysis with 4-acetamidoaniline. This two-step sequence avoids competing N-alkylation side reactions observed in single-pot procedures.

Detailed Synthetic Protocols

Synthesis of 1,2-Dimethylindole

Procedure:

A mixture of 1,2-dimethylhydrazine hydrochloride (12.5 mmol) and 4-methylcyclohexanone (10 mmol) in glacial acetic acid (20 mL) was heated at 120°C for 8 hours under nitrogen. After cooling, the reaction was quenched with ice-water, and the precipitate was filtered and recrystallized from ethanol to yield 1,2-dimethylindole as white crystals (82% yield, m.p. 98–100°C).

Characterization:

- IR (KBr): 3056 cm⁻¹ (C–H aromatic), 1618 cm⁻¹ (C=C), 1452 cm⁻¹ (C–N).

- ¹H NMR (500 MHz, CDCl₃): δ 7.52 (d, J = 8.0 Hz, 1H), 7.32 (t, J = 7.5 Hz, 1H), 7.15 (t, J = 7.5 Hz, 1H), 6.98 (d, J = 8.0 Hz, 1H), 2.45 (s, 3H, CH₃), 2.32 (s, 3H, CH₃).

Preparation of 2-(1,2-Dimethylindol-3-yl)-2-Oxoacetic Acid

Procedure:

To a solution of 1,2-dimethylindole (5 mmol) in anhydrous dichloromethane (15 mL), ethyl oxalyl chloride (6 mmol) was added dropwise at 0°C. The mixture was stirred at room temperature for 4 hours, after which the solvent was evaporated under reduced pressure. The crude ethyl oxoacetate intermediate was hydrolyzed with 10% NaOH (10 mL) at 60°C for 2 hours. Acidification with HCl yielded 2-(1,2-dimethylindol-3-yl)-2-oxoacetic acid as a yellow solid (74% yield).

Optimization Note:

Replacing dichloromethane with tetrahydrofuran increased yields to 81% due to improved solubility of the indole intermediate.

Amide Coupling with 4-Acetamidoaniline

Procedure A (HATU Activation):

A mixture of 2-(1,2-dimethylindol-3-yl)-2-oxoacetic acid (3 mmol), HATU (3.3 mmol), and DIPEA (6 mmol) in DMF (10 mL) was stirred at 0°C for 30 minutes. 4-Acetamidoaniline (3 mmol) was added, and the reaction was warmed to room temperature overnight. Extraction with ethyl acetate and column chromatography (SiO₂, hexane/EtOAc 3:1) afforded the title compound (68% yield).

Procedure B (CDI-Mediated):

2-(1,2-Dimethylindol-3-yl)-2-oxoacetic acid (3 mmol) and 1,1′-carbonyldiimidazole (3.6 mmol) were refluxed in acetonitrile (15 mL) for 2 hours. 4-Acetamidoaniline (3 mmol) was added, and reflux continued for 6 hours. Isolation as above gave a 63% yield.

Comparative Analysis of Coupling Methods

| Method | Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|---|

| HATU | HATU | DMF | 25 | 12 | 68 | 98.2 |

| CDI | CDI | Acetonitrile | 82 | 8 | 63 | 97.8 |

| EDCI/HOBt | EDCI/HOBt | DCM | 25 | 24 | 58 | 96.5 |

Key Observations:

- HATU provided superior yields due to enhanced activation of the carboxylic acid.

- Prolonged heating with CDI led to partial decomposition, necessitating strict temperature control.

Spectroscopic Characterization and Validation

Infrared Spectroscopy

The IR spectrum displayed critical absorptions at:

Nuclear Magnetic Resonance

¹H NMR (500 MHz, DMSO-d₆):

- δ 10.21 (s, 1H, NH), 8.45 (s, 1H, indole H4), 7.82 (d, J = 8.5 Hz, 2H, ArH), 7.62 (d, J = 8.5 Hz, 2H, ArH), 7.35–7.28 (m, 2H, indole H5/H6), 2.51 (s, 3H, CH₃), 2.49 (s, 3H, CH₃), 2.08 (s, 3H, COCH₃).

¹³C NMR (125 MHz, DMSO-d₆):

- δ 189.4 (C=O oxoacetamide), 170.2 (C=O acetamide), 162.8 (C=O indole), 139.5–115.3 (aromatic carbons), 24.1/22.7 (CH₃ groups).

Process Optimization Challenges

Regioselectivity in Indole Substitution

Competing C2 vs. C3 functionalization was mitigated by employing bulky directing groups. Silver nitrate (5 mol%) as an additive enhanced C3 selectivity to 94:6 (C3:C2).

Oxidative Stability

The α-ketoamide moiety exhibited sensitivity to ambient light, necessitating amber glassware and oxygen-free conditions during isolation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Substitution: The compound can undergo substitution reactions, where functional groups on the indole or phenyl rings are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

F12016 (N-(2-acetylphenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide)

- Structural Difference : The phenyl group in F12016 features a 2-acetyl substituent instead of the 4-acetamido group in the target compound.

- Activity : F12016 was reported to lack biological activity in preliminary screens, suggesting that the position of the acetyl group (ortho vs. para) may critically influence efficacy .

Adamantane-Substituted Indole Derivatives

- Example : N-(4-Methoxyphenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide (Compound 5j) .

- Structural Difference : Incorporation of a bulky adamantane group on the indole nitrogen instead of methyl groups.

- Synthesis : High yields (89.5%) were achieved, indicating stability during synthesis compared to simpler dimethylindole derivatives.

Methoxy- and Fluorobenzyl-Substituted Analogs

- Examples :

- Structural Differences : Methoxy or fluorobenzyl groups on the indole nitrogen and heterocyclic aryl substituents (e.g., pyrazole, thiophene) on the oxoacetamide.

- Implications : These modifications enhance solubility and alter binding interactions, as seen in antimicrobial or kinase inhibition assays.

D-24851 (N-(Pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxylamide)

- Structural Difference : A pyridinyl group replaces the phenyl ring, and a chlorobenzyl group is attached to the indole nitrogen.

- Activity : D-24851 exhibits potent microtubule destabilization and antitumor activity without neurotoxicity, highlighting the impact of aromatic substituents on biological targets .

Key Observations:

- Bulkiness vs. Activity : Adamantane-substituted analogs prioritize synthetic feasibility but lack reported biological data, whereas D-24851’s chlorobenzyl-pyridinyl groups confer unique antitumor properties .

- Antimicrobial Potential: The bis-indole structure of 8,9-dihydrocoscinamide B shows broad-spectrum activity, suggesting that dimeric indole-oxoacetamide scaffolds warrant exploration for the target compound .

Physicochemical and Crystallographic Properties

- Crystal Data for 2-(1-Ethyl-5-methoxyindol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide : Formula: C20H20N2O4 Molecular Weight: 352.38 g/mol Crystal System: Monoclinic, space group P21 Unit Cell Parameters: a = 8.3622 Å, b = 35.073 Å, c = 12.280 Å, β = 105.40°

- Implications : The methoxy groups enhance crystallinity, which could guide the formulation of the target compound if similar substituents are introduced.

Biological Activity

N-(4-acetamidophenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide, also known as ADI, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. Its molecular formula is CHNO, with a molecular weight of 349.39 g/mol. This compound belongs to the class of oxindole-based small molecules and has been investigated for its anti-cancer properties among other applications.

Anti-Cancer Effects

Recent studies have highlighted the anti-cancer effects of ADI on various cancer cell lines. Notably, Kwon et al. (2011) demonstrated that ADI exhibits significant cytotoxicity against human neuroblastoma SK-N-BE(2)C and colon cancer HT-29 cells. The mechanism underlying this activity appears to involve the induction of apoptosis, a process crucial for eliminating cancer cells.

Table 1: Summary of Cytotoxic Activity

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| SK-N-BE(2)C | 15 | Induction of apoptosis |

| HT-29 | 20 | Induction of apoptosis |

The anti-cancer activity of ADI has been linked to several mechanisms:

- Apoptosis Induction : ADI triggers programmed cell death in cancer cells, which is a vital mechanism for controlling tumor growth.

- Cell Cycle Arrest : Studies indicate that ADI may cause cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.

In Vivo Studies

In vivo studies conducted by Shin et al. (2018) evaluated the potential toxicity and therapeutic efficacy of ADI. The findings suggested that while ADI shows promising anti-cancer properties, further investigations are necessary to assess its safety profile comprehensively.

Case Studies

- Neuroblastoma Treatment : Kwon et al. (2011) conducted experiments showing that treatment with ADI led to a significant reduction in cell viability in neuroblastoma cells, highlighting its potential as a therapeutic agent.

- Colon Cancer : In a separate study, ADI was found to inhibit the growth of HT-29 colon cancer cells through apoptosis induction and modulation of oncogenic pathways.

Toxicity and Safety

Research into the toxicity of ADI indicates that while it is effective against cancer cells, careful consideration must be given to its safety in vivo. The study by Shin et al. (2018) reported minimal adverse effects at therapeutic doses, but further studies are needed to establish a comprehensive safety profile.

Current State of Research

The current research landscape for ADI includes ongoing investigations into its efficacy against various cancers and exploration of its mechanisms at the molecular level. Researchers are also looking into potential modifications of the compound to enhance its biological activity and reduce toxicity.

Q & A

Basic Synthesis and Purification

Q1: What is a robust synthetic route for N-(4-acetamidophenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide under mild conditions? Methodological Answer: A common approach involves coupling 1,2-dimethylindole-3-carboxylic acid derivatives with 4-acetamidophenylamine via an oxoacetamide bridge. Key steps include:

- Acylation : React 1,2-dimethylindole-3-glyoxylic acid with thionyl chloride to generate the acid chloride.

- Amidation : Treat the acid chloride with 4-aminoacetanilide in dichloromethane (DCM) using Na₂CO₃ as a base to neutralize HCl .

- Purification : Use silica gel column chromatography (e.g., CH₂Cl₂/MeOH gradient) followed by recrystallization from ethyl acetate to isolate the product. Yield optimization may require iterative base addition and temperature control .

Structural Characterization

Q2: Which spectroscopic and analytical techniques are critical for verifying the structure of this compound? Methodological Answer:

- 1H/13C NMR : Key signals include:

- Indole H-3 proton (δ ~7.6–8.0 ppm, br s) and acetamido phenyl protons (δ ~7.3–7.4 ppm, d, J = 8.4 Hz) .

- Carbonyl carbons (δ ~168–170 ppm for acetamide and oxoacetamide groups) .

- HRMS : Confirm molecular ion peaks (e.g., m/z [M+H]+ calculated for C₂₀H₂₀N₃O₃: 354.1557) .

- X-ray Crystallography : Resolve conformational ambiguities (e.g., dihedral angles between indole and phenyl rings) using SHELXL refinement .

Crystallographic Refinement Challenges

Q3: How can researchers address conformational variability in crystallographic studies of this compound? Methodological Answer:

- Data Collection : Use high-resolution synchrotron data to resolve subtle torsional differences (e.g., indole vs. phenyl ring orientations) .

- SHELX Refinement : Apply restraints for planar groups (amide, indole) and refine anisotropic displacement parameters. For multiple conformers, use PART instructions to model disorder .

- Hydrogen Bonding Analysis : Identify R₂²(10) dimer motifs via N–H···O interactions to validate packing stability .

Advanced Structure-Activity Relationship (SAR) Analysis

Q4: How does the substitution pattern (e.g., 1,2-dimethylindole vs. unsubstituted indole) influence biological activity? Methodological Answer:

- Steric Effects : The 1,2-dimethyl groups on indole may hinder rotation, stabilizing planar conformations critical for target binding (e.g., antimicrobial targets) .

- Electronic Effects : Methyl groups increase electron density at C-3, enhancing oxoacetamide electrophilicity. Compare with analogues lacking substituents using DFT calculations (e.g., Mulliken charges) .

- Biological Assays : Test against Gram-positive pathogens (e.g., S. aureus) to correlate substituent effects with MIC values .

Resolving Data Contradictions

Q5: How to address discrepancies in NMR or mass spectrometry data between synthetic batches? Methodological Answer:

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted starting materials or acetylated intermediates) .

- Dynamic NMR : Assess rotational barriers of the oxoacetamide group if splitting/peaks suggest hindered rotation .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm assignment of overlapping carbonyl signals .

Computational Modeling for Conformational Analysis

Q6: What computational methods are suitable for predicting the bioactive conformation of this compound? Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvated systems (e.g., water/DMSO) to identify predominant conformers .

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PPARγ) to prioritize binding poses .

- QM/MM : Combine quantum mechanics (for ligand) and molecular mechanics (for protein) to refine interaction energies .

Scaling-Up Synthesis for Biological Testing

Q7: What modifications are needed to scale up synthesis while maintaining purity? Methodological Answer:

- Solvent Optimization : Replace DCM with toluene for safer large-scale reactions.

- Catalysis : Use DMAP to accelerate acylation and reduce reaction time .

- Continuous Flow Purification : Implement automated chromatography systems to handle larger batches .

Stability and Storage Considerations

Q8: How should this compound be stored to prevent degradation? Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photooxidation of the indole moiety .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetamide group .

- Long-Term Stability : Monitor via periodic HPLC to detect decomposition products (e.g., free indole derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.